1,7-dimethyl-9H-carbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,7-dimethyl-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-9-6-7-11-12-5-3-4-10(2)14(12)15-13(11)8-9/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYXUXQFJAPJGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC(=C3N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50229300 | |
| Record name | 9H-Carbazole, 1,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50229300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78787-78-7 | |
| Record name | 9H-Carbazole, 1,7-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078787787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Carbazole, 1,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50229300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,7 Dimethyl 9h Carbazole and Its Derivatives
Traditional Cyclization and Annulation Strategies for Carbazole (B46965) Synthesis
Traditional methods for synthesizing the carbazole core primarily rely on intramolecular cyclization reactions to form the central five-membered ring. tandfonline.com These strategies often involve harsh reaction conditions but remain fundamental in organic synthesis.
Fischer Indole (B1671886) Synthesis Analogues for Dimethylcarbazole Frameworks
The Fischer indole synthesis, a classic reaction for forming indoles from phenylhydrazines and carbonyl compounds, can be adapted to create carbazole frameworks. organic-chemistry.orgwikipedia.org This method involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with a cyclic ketone, followed by rearrangement to form a tetrahydrocarbazole, which is then aromatized to the corresponding carbazole. tandfonline.comcdnsciencepub.com For the synthesis of dimethylcarbazoles, appropriately substituted dimethylphenylhydrazines and cyclic ketones are required. cdnsciencepub.com
The mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. wikipedia.org Protonation and a thieme-connect.comthieme-connect.com-sigmatropic rearrangement lead to a diimine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic carbazole ring system. wikipedia.org The choice of acid catalyst, which can be a Brønsted acid like HCl or H₂SO₄, or a Lewis acid such as ZnCl₂ or BF₃·OEt₂, is crucial for the reaction's success. wikipedia.org
A specific example involves the reaction of N'-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone, which, upon heating, yields 1,8,9-trimethyl-1,2,3,4-tetrahydrocarbazole. cdnsciencepub.com Subsequent dehydrogenation would lead to the corresponding dimethylcarbazole.
Graebe-Ullmann Reaction Variants
The Graebe-Ullmann reaction is another traditional method for carbazole synthesis, first reported in 1896. tandfonline.com It involves the diazotization of an N-aryl-2-aminobiphenyl derivative, followed by intramolecular cyclization with the elimination of nitrogen gas. tandfonline.comthieme-connect.com The reaction proceeds through a radical mechanism. thieme-connect.comresearchgate.net
For the synthesis of 1,7-dimethyl-9H-carbazole, a potential precursor would be a 2-amino-x,x'-dimethyl-diphenylamine. The process requires an ortho-amine for the initial diazotization. thieme-connect.comresearchgate.net While effective, a drawback of this method is that the presence of certain unsaturated groups can negatively impact the reaction. tandfonline.com
Modern variations of this cyclization exist. For instance, oxidative diaryl coupling of diphenylamines using hypervalent iodine reagents like PIFA in the presence of a Lewis acid such as BF₃·OEt₂ can achieve the synthesis of carbazoles without the need for a pre-existing ortho-amino group for diazotization. thieme-connect.comresearchgate.net This method proceeds through a single electron transfer (SET) to form a resonance-stabilized diphenylamine (B1679370) cation radical, which then undergoes intramolecular cyclization. thieme-connect.comthieme-connect.com
Diels-Alder Cycloaddition Approaches
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, offers a powerful route to construct six-membered rings, which can be precursors to carbazole systems. sigmaaldrich.comwikipedia.org This reaction is known for its high stereoselectivity and atom economy. iitk.ac.in
In the context of carbazole synthesis, a hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom, can be employed to construct the foundational ring structure. sigmaaldrich.com For instance, a diene could react with an indole derivative serving as the dienophile, or vice-versa, to build the carbazole skeleton in a convergent manner. The reaction is often facilitated by Lewis acid catalysts. iitk.ac.in While a powerful tool, the specific application of Diels-Alder reactions for the direct synthesis of this compound is not extensively detailed in the provided literature, but the general strategy remains a viable synthetic approach for constructing substituted carbazole frameworks. nih.gov
Cross-Coupling Reactions in Functionalizing Dimethylcarbazoles
Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods offer high efficiency and functional group tolerance, making them invaluable for the synthesis and functionalization of complex molecules like dimethylcarbazoles. beilstein-journals.orgnih.gov
Suzuki-Miyaura Coupling for Aryl Substitutions
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.orgorganic-chemistry.org This reaction is widely used to form carbon-carbon bonds and is particularly effective for creating biaryl systems, which are key intermediates in some carbazole syntheses. tandfonline.combeilstein-journals.org
In the synthesis of functionalized dimethylcarbazoles, the Suzuki-Miyaura coupling can be employed in several ways. One approach involves the coupling of a suitably substituted bromo-dimethylcarbazole with an arylboronic acid to introduce an aryl group at a specific position. For example, 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole has been coupled with phenylboronic acid using a Pd(PPh₃)₄ catalyst to produce 1,4-dimethyl-3-nitro-6-phenyl-9H-carbazole. mdpi.com
Alternatively, a tandem Suzuki cross-coupling/S-NAr (nucleophilic aromatic substitution) protocol provides a one-pot synthesis of functionalized carbazoles. acs.orgresearchgate.net This involves the microwave-assisted palladium-catalyzed coupling of an aniline-derived boronic ester with a dihalide, followed by an intramolecular S-NAr cyclization to form the carbazole ring. acs.org This method is compatible with a variety of electron-withdrawing groups. acs.orgnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling for Functionalized Dimethylcarbazole Synthesis mdpi.com
| Starting Carbazole | Boronic Acid | Product | Yield |
| 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole | Phenylboronic acid | 1,4-dimethyl-3-nitro-6-phenyl-9H-carbazole | 67% |
| 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole | 2-fluoro-5-methoxyphenylboronic acid | 1,4-Dimethyl-3-nitro-6-(2'-fluoro-5'-methoxyphenyl)-9H-carbazole | 45% |
Ullmann Coupling for N-Substituted Carbazole Synthesis
The Ullmann reaction, or Ullmann condensation, is a copper-catalyzed reaction used to form carbon-nitrogen bonds, typically between an aryl halide and an amine, alcohol, or thiol. organic-chemistry.orgbyjus.com It is a classic method for the N-arylation of heterocyclic compounds, including carbazoles. mdpi.com The traditional Ullmann reaction often requires high temperatures and has a reputation for inconsistent yields. wikidoc.org
For the synthesis of N-substituted carbazoles, the nitrogen atom of the carbazole ring acts as a nucleophile, reacting with an aryl halide in the presence of a copper catalyst and a base. For instance, carbazole itself can be N-alkylated using an alkyl halide in the presence of a base like potassium hydroxide. While this is not a classic Ullmann coupling, it demonstrates the nucleophilicity of the carbazole nitrogen.
A true Ullmann-type C-N coupling can be used to synthesize the carbazole skeleton itself. One proposed synthesis of this compound involves the Ullmann coupling of 4-methyl-2-nitroaniline (B134579) and 2-methyl-4-nitroaniline (B30703) to form 5,5'-dimethyl-2,2'-dinitro-1,1'-biphenyl. Subsequent reduction of the nitro groups to amines and acid-catalyzed cyclization would yield the desired product.
Modern advancements have led to more efficient and milder Ullmann-type reactions, often employing palladium or modified copper catalysts and various ligands. mdpi.com For example, N,N-dimethyl glycine (B1666218) can promote the Ullmann coupling of phenols and aryl halides. organic-chemistry.org These improved conditions have expanded the scope and utility of the Ullmann reaction in contemporary organic synthesis.
Regioselective Functionalization of this compound
The ability to selectively functionalize specific positions on the this compound core is crucial for tailoring its properties for various applications.
Strategies for Selective Methylation and Demethylation
Selective methylation and demethylation of the carbazole framework allow for the fine-tuning of its electronic and steric properties.
Methylation: Direct methylation of the carbazole nitrogen (N-9 position) is a common strategy. This can be achieved using various alkylating agents in the presence of a base. For instance, reaction with ethyl chloroacetate (B1199739) can introduce an acetate (B1210297) group at the N-9 position, which can be further modified. arabjchem.org
Demethylation: Selective O-demethylation of aryl methyl ethers on the carbazole scaffold can be accomplished using reagents like boron tribromide (BBr₃) or iodotrimethylsilane. acs.org The choice of reagent can influence the selectivity and efficiency of the demethylation process. For instance, BBr₃ is a powerful reagent for cleaving aryl methyl ethers. acs.org
Control over Substitution Patterns at Non-Methylated Positions (e.g., N-9, C-2, C-3, C-4, C-5, C-6, C-8)
Controlling substitution at positions other than the methyl-bearing carbons is essential for creating a diverse range of this compound derivatives.
N-9 Functionalization: The nitrogen atom of the carbazole ring can be readily functionalized. beilstein-journals.org N-alkylation can be performed using various methods, including the Mitsunobu reaction, Ullmann coupling, or phase-transfer catalysis. beilstein-journals.org The substituent at the N-9 position can significantly influence the solubility and electronic properties of the molecule. beilstein-journals.org
C-3 and C-6 Functionalization: Electrophilic aromatic substitution reactions on the carbazole ring typically occur at the C-3 and C-6 positions. beilstein-journals.orgresearchgate.net For example, Vilsmeier-Haack formylation can introduce a formyl group at the C-3 position. beilstein-journals.org Nitration of carbazoles, often using a mixture of sulfuric and nitric acid, also selectively occurs at the C-3 and C-6 positions. smolecule.com
C-1 and C-8 Functionalization: Directed lithiation or metal-catalyzed C-H activation can be employed to functionalize the C-1 and C-8 positions. rsc.org Transition metal-catalyzed reactions, assisted by a directing group, can achieve regioselective C-H activation at the C-1 position. rsc.org
C-4 and C-5 Functionalization: Functionalization at the sterically hindered C-4 and C-5 "bay region" positions is challenging. rsc.org However, a methodology involving dilithiation of N-silyl-substituted carbazoles with n-butyllithium and N,N,N',N'-tetramethylethylenediamine (TMEDA) has been developed to introduce functionality at these positions. rsc.org
C-2 and C-7 Functionalization: While less common, methods for 2,7-functionalization exist. rsc.org Sequential iridium-catalyzed borylation and cyanation reactions followed by palladium-catalyzed N-arylation have been used to selectively functionalize the 2- and 7-positions of pyrene, a strategy that could potentially be adapted for carbazoles. acs.org
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of this compound synthesis, several approaches can be considered to improve the sustainability of the synthetic routes.
One key aspect is the use of more environmentally friendly solvents or even solvent-free conditions. For example, some Buchwald-Hartwig amination reactions can be carried out in greener solvents or with minimal solvent usage. unimib.it
Another approach is the development of catalyst systems that are highly efficient and can be used in low loadings, minimizing metal waste. The use of air-stable and easily handled pre-catalysts also contributes to a greener process. organic-chemistry.org
Furthermore, "transition-metal-free" synthetic methods are being explored. For instance, photostimulated intramolecular C-N bond formation in 2'-halo[1,1'-biphenyl]-2-amines offers a pathway to carbazoles without the need for transition metal catalysts. conicet.gov.ar
Atom-economic reactions, which maximize the incorporation of all materials used in the process into the final product, are also a cornerstone of green chemistry. Catalyst-free and atom-economic syntheses of substituted carbazoles have been reported, for example, from the reaction of 3-vinylindoles with dienophiles. acs.org
Advanced Spectroscopic and Structural Elucidation of 1,7 Dimethyl 9h Carbazole Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy stands as a cornerstone in the definitive structural assignment of 1,7-dimethyl-9H-carbazole. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR techniques, a comprehensive picture of the molecule's connectivity and chemical environment can be assembled. ipb.pt
Proton NMR (¹H NMR) Chemical Shift Analysis for Methyl and Aromatic Protons
The ¹H NMR spectrum of this compound provides critical information about the disposition of its protons. The methyl groups, being in different electronic environments, exhibit distinct chemical shifts. Typically, methyl protons on a carbazole (B46965) ring resonate in the range of δ 2.3–2.6 ppm. The aromatic protons appear further downfield, generally between δ 7.0 and 8.5 ppm, a region characteristic of protons attached to a carbocyclic framework. The specific positioning of the methyl groups at the 1 and 7 positions influences the chemical shifts of the adjacent aromatic protons due to electronic and anisotropic effects. For instance, protons in proximity to the electron-donating methyl groups are expected to be shielded and thus resonate at a slightly higher field (lower ppm) compared to other aromatic protons on the rings. The proton on the nitrogen atom of the pyrrole (B145914) ring (N-H) typically appears as a broad singlet at a significantly downfield chemical shift.
Table 1: Representative ¹H NMR Chemical Shifts for Dimethylcarbazole Derivatives
| Proton | Representative Chemical Shift (ppm) |
|---|---|
| Methyl Protons (CH₃) | 2.3 - 2.6 |
| Aromatic Protons (Ar-H) | 7.0 - 8.5 |
| N-H Proton | ~11.2 (in DMSO-d₆) |
Note: Specific chemical shifts can vary based on the solvent and the specific substitution pattern of the carbazole derivative. mdpi.com
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis and Multiplicity
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift Range (ppm) |
|---|---|
| Methyl Carbons (CH₃) | 15 - 25 |
| Aromatic CH Carbons | 100 - 130 |
| Quaternary Aromatic Carbons | 120 - 150 |
Note: These are general ranges and can be influenced by solvent and other structural features.
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Determination
To unambiguously establish the connectivity of atoms within the this compound molecule, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically those that are two or three bonds apart. This allows for the tracing of proton-proton networks within the aromatic rings, confirming the relative positions of the aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. It provides a direct link between the ¹H and ¹³C NMR data, confirming which proton is bonded to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying the connectivity across quaternary carbons and for confirming the positions of the methyl substituents on the carbazole framework. For instance, correlations would be expected between the methyl protons and the aromatic carbons at the points of attachment (C1 and C7), as well as adjacent carbons.
Collectively, these 2D NMR techniques provide a comprehensive and definitive structural elucidation of this compound, leaving no ambiguity in the assignment of its atoms and their connectivity.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, offers a complementary method for the characterization of this compound by probing its molecular vibrations.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis of Functional Groups
The FT-IR spectrum of this compound provides a characteristic "fingerprint" based on the absorption of infrared radiation by its specific functional groups. Key vibrational bands can be assigned to different parts of the molecule. For instance, the stretching vibration of the N-H bond in the pyrrole ring typically appears as a sharp to moderately broad band in the region of 3400-3500 cm⁻¹. clockss.org The C-H stretching vibrations of the methyl groups are expected in the 2850–2960 cm⁻¹ range. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹. The spectrum will also feature a series of complex bands in the 1400-1650 cm⁻¹ region, corresponding to the C=C stretching vibrations within the aromatic rings. Bending vibrations for C-H bonds and other skeletal vibrations occur at lower frequencies, contributing to the unique fingerprint of the compound.
Table 3: Characteristic FT-IR Absorption Bands for Dimethylcarbazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3400 - 3500 |
| C-H (methyl) | Stretch | 2850 - 2960 |
| C-H (aromatic) | Stretch | > 3000 |
| C=C (aromatic) | Stretch | 1400 - 1650 |
Note: The exact positions of these bands can be influenced by the molecular environment and physical state of the sample. clockss.org
Raman Spectroscopy for Vibrational Mode Characterization
Raman spectroscopy provides complementary information to FT-IR, as it relies on the scattering of light rather than absorption. Vibrations that are strong in the Raman spectrum are often weak or absent in the FT-IR spectrum, and vice versa. For this compound, the symmetric vibrations of the carbocyclic rings are typically strong in the Raman spectrum. This technique is particularly useful for characterizing the delocalized π-electron system of the carbazole nucleus. The Raman spectrum can provide detailed information about the skeletal vibrations of the fused ring system, offering another layer of structural confirmation and a unique molecular fingerprint.
Table 4: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Carbazole |
| 1,4-dimethyl-3-nitro-6-phenyl-9H-carbazole |
| 2,7-dibromo-9-octyl-9H-carbazole |
| 1,7-dibromo derivatives |
| Thiophene |
| Olivacine |
| S16020-2 |
| Ellipticine (B1684216) |
| 1-methylcarbazole-2,3-dicarboxylic esters |
| 4-methylpyrrolo[3,4-b]carbazole-1,3-diones |
| Dimethyl 1-methyl-6-nitro-9H-carbazole-2,3-dicarboxylate |
| 9-ethyl carbazole |
| Benzaldehyde |
| o-methoxy benzaldehyde |
| p-nitrobenzaldehyde |
| p-chloro benzaldehyde |
| p-bromo benzaldehyde |
| p-dimethyl amino benzaldehyde |
| 2,4-dihydroxy benzaldehyde |
| Cinnamyl aldehyde |
| Hydrazine hydrate |
| 3-(3-phenyl-1-Oxy propen-1-yl)9-ethyl carbazole |
| 2,2'-difluoro-3,3'-dimethyl-1,1'-biphenyl |
| Aniline |
| 2,2'-difluoro-1,1'-biphenyl |
| 4-methylaniline |
| Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine |
| Carmustine |
| Temozolomide |
| Dimethyl 6,8-dichloro-1-methyl-9H-carbazole-2,3-dicarboxylate |
| 9-bromo-5-methyl-2,3-dihydro-1H-pyridazino[4,5-b]carbazole-1,4(6H)-dione |
| 6-Bromo-1,4-dimethyl-9H-carbazole |
| 5-bromoindole |
| Hexane-2,4-dione |
| p-toluenesulphonic acid |
| N-Boc-5,8-dimethyl-9H-carbazol-3-boronic acid |
| 3-(4-nitrophenoxy)-9,9a-dihydro-4aH-carbazole |
| 7-chloro-1,4-dimethyl-3-nitro-9H-carbazole |
| Carprofen |
| 3,6-Dimethyl-9H-carbazole |
| 4-toluene 9H-carbazole-9-carbodithioate |
| Carbondisulfide |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and studying the fragmentation patterns of organic molecules like this compound. The molecular weight of this compound is 195.26 g/mol . In mass spectrometry, the molecule is ionized, often leading to the formation of a molecular ion (M+), which in this case would have a mass-to-charge ratio (m/z) of 195. The stability of the carbazole ring system often results in a prominent molecular ion peak. libretexts.org
Subsequent fragmentation provides valuable structural information. A common fragmentation pathway for aromatic compounds involves the loss of a hydrogen radical, leading to a significant (M-1)+ peak. libretexts.org For this compound, the loss of a methyl group (CH3•) is a probable fragmentation, which would result in a peak at m/z 180 (195 - 15). Further fragmentation could involve the cleavage of the carbazole ring system, though this is less common due to its aromatic stability. libretexts.orglibretexts.org
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. lcms.cz For this compound, with a molecular formula of C14H13N, HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. This technique is crucial for confirming the identity of newly synthesized carbazole derivatives and for analyzing complex mixtures. rsc.orgrsc.org The high resolution helps in the unambiguous identification of the molecular ion and its fragments. mdpi.com
Table 1: HRMS Data for Carbazole Derivatives
| Compound | Molecular Formula | Calculated Mass ([M+H]+) | Found Mass ([M+H]+) |
|---|---|---|---|
| Dimethyl 6-Amino-1-methyl-9H-carbazole-2,3-dicarboxylate | C17H17N2O4 | 313.1188 | 313.1189 |
| Trimethyl 9H-carbazole-2,3,4-tricarboxylate | C18H15NO6 | 354.0927 | 354.0926 |
| 2,3,5,6-tetrakis(3,6-dimethyl-9H-carbazol-9-yl)-[1,1':2',1''-terphenyl]-4-carbonitrile | C77H61N5 | 1060.4996 | 1060.5001 |
This table presents HRMS data for various carbazole derivatives to illustrate the accuracy of the technique. Data for this compound itself was not specifically found in the search results.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. f1000research.comphcogj.com It is widely used to determine the purity of this compound and to confirm its identity. nih.govunibas.it In a typical GC-MS analysis, a sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. botanyjournals.com As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be compared to a library of known compounds for identification. This method is effective in identifying and quantifying impurities in a sample of this compound. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
X-ray Crystallography for Solid-State Structural Analysis
The way molecules are arranged in a crystal, known as crystal packing, is governed by intermolecular interactions. In carbazole systems, N-H···O or N-H···N hydrogen bonds are common when suitable acceptor atoms are present. iucr.org For this compound, which lacks strong hydrogen bond acceptors, van der Waals forces and π-π stacking interactions are the primary drivers of the crystal packing. The planar carbazole rings can stack on top of each other, often in a slipped-parallel arrangement, to maximize attractive π-π interactions. researchgate.net These interactions are crucial in determining the material's solid-state properties. For instance, in dimethyl 9H-carbazole-2,7-dicarboxylate, molecules form inversion dimers through N-H···O hydrogen bonds, and these dimers are further linked by parallel slipped π-π interactions. researchgate.net
Table 2: Crystal Data for a Carbazole Derivative (dimethyl 9H-carbazole-2,7-dicarboxylate)
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | C2/c |
| a (Å) | 29.684 (2) |
| b (Å) | 5.8264 (4) |
| c (Å) | 15.4210 (11) |
| β (°) | 96.252 (3) |
| V (ų) | 2651.2 (3) |
| Z | 8 |
This table shows crystallographic data for a related carbazole derivative, as specific data for this compound was not available. researchgate.net
X-ray crystallography reveals the preferred conformation of the molecule in the solid state. For carbazole derivatives, the tricyclic system is nearly planar. researchgate.net The methyl groups in this compound will have specific orientations relative to the carbazole plane. The planarity of the carbazole core can be slightly distorted due to steric hindrance between substituents. The dihedral angles between the carbazole ring system and any substituents are important parameters derived from crystallographic data. iucr.org
Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding)
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. rsc.org Carbazole and its derivatives are known to exhibit characteristic absorption bands in the UV region. mdpi.comemu.edu.tr These absorptions are typically due to π→π* transitions within the conjugated carbazole ring system. emu.edu.trbeilstein-journals.org The position and intensity of these bands can be influenced by the nature and position of substituents on the carbazole core, as well as the solvent used for the measurement. beilstein-journals.org For instance, electron-donating methyl groups are expected to cause a slight red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted carbazole. Studies on similar carbazole derivatives show absorption maxima in the range of 290-330 nm.
Table 3: UV-Vis Absorption Data for Carbazole Derivatives in Solution
| Compound | Solvent | Absorption Maxima (λmax, nm) |
|---|---|---|
| 2,7-Dibromo-N-dodecyl carbazole | Various organic solvents | ~240, ~303 |
| Poly(2,7-carbazole) derivatives | Chloroform | 616-635 |
| 9-[ω-(4-methoxyphenoxy)alkyl]-9H-carbazole-3-carbaldehydes | Various organic solvents | 260-300, 320-335 |
This table presents UV-Vis absorption data for various carbazole derivatives to illustrate typical absorption regions. Specific data for this compound was not found in the search results.
Electronic Transitions and Absorption Maxima
The electronic absorption spectrum of carbazole-based systems is characterized by distinct bands in the UV region, arising from transitions between electronic energy levels within the aromatic structure. For this compound, the absorption profile is dictated by the π-electron system of the fused tricyclic core. The primary electronic transitions are of the π-π* type, which are characteristic of conjugated aromatic compounds. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital.
In carbazole derivatives, absorption bands are typically observed in the range of 260–350 nm. beilstein-journals.org Specifically, intense absorptions corresponding to π-π* transitions are common. researchgate.net For instance, studies on the closely related 2,7-dibromocarbazole show a significant π-π* electronic transition absorption at approximately 303 nm. emu.edu.tr Another absorption, often at a shorter wavelength around 240 nm, can be attributed to a higher energy S₀→S₂ transition. emu.edu.tr Additionally, a less intense, longer-wavelength absorption band between 325-345 nm may be present, which can be ascribed to n-π* transitions involving the non-bonding lone pair of electrons on the nitrogen atom. researchgate.net
The precise absorption maxima (λmax) for this compound are influenced by the solvent environment and the electronic effects of the methyl substituents. The table below summarizes typical absorption characteristics for related carbazole compounds.
| Compound Type | Transition | Typical Absorption Range (nm) | Reference |
| Carbazole Derivatives | π-π | 320 - 350 | beilstein-journals.org |
| Carbazole Derivatives | n-π | 325 - 345 | researchgate.net |
| 2,7-Disubstituted Carbazoles | π-π* | ~303 | emu.edu.tr |
| Carbazole Derivatives | S₀→S₂ | ~240 | emu.edu.tr |
Influence of Methyl Substitution on Electronic Absorption Characteristics
The position of substituents on the carbazole ring system significantly impacts its electronic and photophysical properties. The introduction of methyl groups, which are weak electron-donating groups, at the 1 and 7 positions of the 9H-carbazole core modifies the electronic absorption characteristics compared to the unsubstituted parent molecule.
Substitution at the 2,7-positions of a carbazole polymer has been shown to enhance electronic conjugation compared to substitution at the 3,6-positions. scite.ai This is because the 2,7-linkage promotes a more planar and extended conjugated polymer chain. Conversely, introducing bulky groups like methyl substituents can also introduce steric constraints that affect the planarity of the molecule or polymer chain, which may reduce electronic conjugation. scite.ai
Fluorescence Spectroscopy
Emission Spectra and Quantum Yields
Carbazole and its derivatives are well-regarded for their strong fluorescence properties, often emitting in the blue region of the electromagnetic spectrum. scite.ai this compound is expected to be a highly fluorescent compound, a characteristic feature of the rigid, planar carbazole moiety. The fluorescence emission spectrum typically appears as a mirror image of the lowest-energy absorption band.
The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, is a key parameter. Many carbazole derivatives exhibit very high quantum yields, with values reported in the range of 0.40 to 1.00 in various solvents and in the solid state. researchgate.netresearchgate.net For example, certain carbazole-based compounds synthesized for high efficiency have shown quantum yields between 0.88 and 1.00 in dichloromethane (B109758) solution. researchgate.net The substitution with methyl groups at the 1,7-positions is not expected to quench the fluorescence; in fact, such substitutions on the carbazole core can enhance solubility and maintain high fluorescence efficiency. researchgate.net
The table below presents representative fluorescence data for highly efficient carbazole-based emitters.
| Compound Class | Emission Maxima (λem) Range (nm) | Quantum Yield (ΦF) Range | Reference |
| Substituted Carbazoles | 386 - 437 | 0.72 - 0.89 | researchgate.net |
| Carbazole Derivatives (Solid State) | 385 - 422 | 0.40 - 0.85 | researchgate.net |
| High-Efficiency Carbazole Derivatives | Not Specified | 0.88 - 1.00 | researchgate.net |
Excimer Formation in Concentrated Solutions or Solid State
Excimers are excited-state dimers formed when an excited molecule interacts with a ground-state molecule of the same species. This phenomenon is common in planar aromatic molecules like carbazole, particularly at high concentrations or in the solid state where molecules are in close proximity. The formation of an excimer is characterized by a new, broad, and structureless emission band that is red-shifted compared to the monomer fluorescence. kyoto-u.ac.jp
Carbazole systems are known to form excimers due to the stacking of their planar π-systems. royalsocietypublishing.org Studies on related compounds, such as 2,7-dibromocarbazole, have shown intense excimer emission in various solvents. emu.edu.tr The formation is often dependent on the ability of two carbazole rings to overlap in a symmetric, sandwich-like geometry. kyoto-u.ac.jp The specific substitution pattern can influence the propensity for excimer formation; for instance, meta-linked carbazole-biphenyl systems can prevent excimer formation by localizing the excited state on the central biphenyl (B1667301) moiety, whereas other configurations promote it. royalsocietypublishing.org
For this compound, the planar structure of the carbazole core suggests a high likelihood of excimer formation in concentrated solutions or as a solid film. The methyl groups at the 1 and 7 positions are unlikely to provide sufficient steric hindrance to prevent the necessary π-π stacking for excimer formation. This excimer emission would manifest as a broad, lower-energy peak in the fluorescence spectrum under appropriate conditions.
Fluorescence Quenching Mechanisms for Sensor Applications
The high fluorescence quantum yield of carbazole derivatives makes them excellent candidates for use in chemical sensors. The principle of such sensors relies on the quenching (decrease) of fluorescence intensity upon interaction with a specific analyte (the quencher). fiveable.me The relationship between fluorescence intensity and quencher concentration is often described by the Stern-Volmer equation. mdpi.comnumberanalytics.com
Carbazole-based fluorescent probes have been successfully developed for the detection of various analytes, particularly electron-deficient nitroaromatic compounds like picric acid (PA), which are common in explosives. mdpi.commdpi.com The primary mechanisms responsible for fluorescence quenching in these sensor systems are:
Photoinduced Electron Transfer (PET): This is a dominant mechanism where the excited carbazole moiety, an excellent electron donor, transfers an electron to the electron-accepting analyte. mdpi.commdpi.com This non-radiative pathway deactivates the excited state, thus quenching the fluorescence.
Förster Resonance Energy Transfer (FRET): This mechanism, also known as fluorescence resonance energy transfer, involves the non-radiative transfer of energy from the excited donor (the carbazole derivative) to a nearby acceptor molecule (the quencher). FRET requires significant spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. mdpi.com
Static and Dynamic Quenching: Quenching can occur through two main processes. Dynamic (or collisional) quenching involves collisions between the excited fluorophore and the quencher. fiveable.me Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. fiveable.memdpi.com
Given its strong fluorescence and electron-donating nature, this compound has the potential to be employed as a fluorescent sensor, with PET and FRET being the most probable quenching mechanisms when interacting with electron-accepting analytes. mdpi.commdpi.com
Photophysical Phenomena and Advanced Photonic Applications of 1,7 Dimethyl 9h Carbazole
Excited State Dynamics and Relaxation Pathways
The photophysical behavior of 1,7-dimethyl-9H-carbazole and its derivatives is governed by the dynamics of its electronically excited states. Upon absorption of light, the molecule is promoted to a higher energy state, and its subsequent return to the ground state can occur through various radiative and non-radiative pathways. These processes, including fluorescence and intersystem crossing, are highly sensitive to the molecular structure and the surrounding environment.
Fluorescence Lifetime Measurements
The fluorescence lifetime (τ) is a critical parameter that defines the average time a molecule spends in the excited singlet state (S₁) before returning to the ground state (S₀) via fluorescence emission. For carbazole (B46965) derivatives, fluorescence lifetimes are typically in the nanosecond (ns) range. This duration is influenced by the rates of both radiative (kᵣ) and non-radiative (kₙᵣ) decay processes.
Below is a table showing representative photophysical data for various carbazole derivatives, illustrating the typical range of values for these compounds.
Table 1: Representative Photophysical Data of Substituted Carbazole Derivatives
| Compound | Solvent | λₘₐₓ (abs) (nm) | λₘₐₓ (em) (nm) | Φf (%) | τ (ns) | kᵣ (10⁷ s⁻¹) | kₙᵣ (10⁹ s⁻¹) |
|---|---|---|---|---|---|---|---|
| C-F | Chloroform | 374 | 499 | 11.37 | 1.83 | 6.21 | 0.48 |
| C-Cl | Chloroform | 375 | 507 | 10.98 | 1.95 | 5.63 | 0.46 |
| C-Br | Chloroform | 375 | 508 | 7.33 | 1.45 | 5.05 | 0.64 |
Data sourced from a study on carbazole-thiazole dyes. mdpi.com λₘₐₓ (abs) = Wavelength of maximum absorption; λₘₐₓ (em) = Wavelength of maximum emission; Φf = Fluorescence quantum yield; τ = Fluorescence lifetime; kᵣ = Radiative rate constant; kₙᵣ = Non-radiative rate constant.
Intersystem Crossing and Phosphorescence Characteristics
Intersystem crossing (ISC) is a non-radiative process involving a transition from an excited singlet state (S₁) to a triplet state (T₁). This process is formally spin-forbidden but can be facilitated by spin-orbit coupling. The efficiency of ISC is crucial for applications that utilize triplet excitons, such as phosphorescent organic light-emitting diodes (PhOLEDs) and photodynamic therapy.
The energy difference between the lowest singlet and triplet states (ΔEST) is a key factor governing ISC rates. In many carbazole derivatives designed for thermally activated delayed fluorescence (TADF), this gap is intentionally minimized (e.g., ~0.10 eV for a 1,3,6,8-tetramethyl-carbazole derivative) to promote reverse intersystem crossing (rISC) from T₁ to S₁. frontiersin.org However, for phosphorescence to be prominent at room temperature, efficient ISC must be paired with suppression of non-radiative decay from the triplet state.
The triplet energy (ET) of the carbazole moiety is inherently high (around 3.0 eV), making it a suitable building block for host materials in blue PhOLEDs. spiedigitallibrary.org The substitution pattern can fine-tune this energy level. For example, linking carbazoles to a biphenyl (B1667301) core at the meta position (m-CBP) raises the triplet energy to 2.84 eV compared to the para-linked CBP (2.56 eV). spiedigitallibrary.org This confinement of the triplet exciton (B1674681) on the carbazole moiety is essential to prevent energy back-transfer from a phosphorescent guest.
Table 2: Triplet Energies of Various Carbazole-Based Host Materials
| Compound | Triplet Energy (ET) (eV) | Application/Note |
|---|---|---|
| Carbazole | ~3.0 | Fundamental building block. spiedigitallibrary.org |
| CBP (4,4'-bis(9-carbazolyl)-biphenyl) | 2.56 | Common host for green PhOLEDs. spiedigitallibrary.org |
| m-CBP (3,3'-bis(9-carbazolyl)-biphenyl) | 2.84 | Host for blue PhOLEDs, meta-linkage increases ET. spiedigitallibrary.org |
| o-CBP (2,2'-bis(9-carbazolyl)-biphenyl) | 3.00 | Ortho-linkage further increases ET. spiedigitallibrary.org |
| m-ICzPBI | 2.83 | Multi-resonance host for blue PhOLEDs. nih.gov |
| MBPTRZ | 2.81 | Bipolar host with meta-linked biphenyl. spiedigitallibrary.org |
ET values are typically determined from the onset of the phosphorescence spectrum at low temperature (77 K).
Charge Transfer Processes in this compound Derivatives
The electron-rich nature of the carbazole ring makes it an excellent electron donor. When chemically linked to an electron-accepting moiety, derivatives of this compound can exhibit charge transfer phenomena upon photoexcitation, which are fundamental to their use in sensing and optoelectronics.
Intramolecular Charge Transfer (ICT) Mechanisms
Intramolecular charge transfer (ICT) occurs in molecules that contain both an electron-donating (D) and an electron-accepting (A) group, often connected by a π-conjugated spacer. Upon excitation, an electron moves from the highest occupied molecular orbital (HOMO), typically localized on the donor, to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor. This creates a charge-separated excited state (D⁺-A⁻) with a large dipole moment.
A hallmark of ICT is solvatochromism, where the emission wavelength shifts significantly with solvent polarity. Carbazole-based D-A compounds have been shown to exhibit this behavior. acs.org The emission from the ICT state is highly sensitive to the solvent's ability to stabilize the large dipole moment; thus, a red shift is typically observed in more polar solvents. In some cases, dual fluorescence can be observed, with one band corresponding to a locally excited (LE) state and the other to the ICT state. The conformation and rigidity of the molecule play a crucial role; for instance, twisted D-A geometries can facilitate charge separation and lead to unique photophysical properties. nih.gov
Table 3: Solvatochromic Shift in a Carbazole-Based Donor-Acceptor Compound (Compound 1)
| Solvent | Polarity (ε) | λₘₐₓ (abs) (nm) | λₘₐₓ (em) (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|
| Hexane | 1.88 | 412 | 511 | 4800 |
| Toluene | 2.38 | 425 | 537 | 5000 |
| Dichloromethane (B109758) | 8.93 | 433 | 600 | 6600 |
| Acetone | 20.7 | 425 | 625 | 7600 |
| Acetonitrile (B52724) | 37.5 | 420 | 640 | 8300 |
Data adapted from a study on 1,2-dicyano-trans-1,2-bis-4-(carbazolyl)phenylethylene. acs.org The increasing Stokes shift with solvent polarity is a strong indicator of an ICT state.
Photoinduced Electron Transfer (PeT) Systems for Sensing
Photoinduced electron transfer (PeT) is a primary mechanism exploited in the design of fluorescent chemosensors. In a typical PeT sensor, a fluorophore (like a carbazole derivative) is linked to a receptor unit that can bind to a specific analyte (e.g., a metal ion). In the absence of the analyte, photoexcitation of the fluorophore is followed by rapid electron transfer to or from the receptor, quenching the fluorescence ("turn-off" sensor). Upon binding of the analyte to the receptor, the redox potential of the receptor is altered, making the PeT process energetically unfavorable. This restores the fluorescence of the fluorophore ("turn-on" sensor).
Carbazole's stable and highly fluorescent nature makes it an ideal platform for such sensors. nih.govnih.gov Researchers have developed carbazole-based chemosensors for a variety of metal ions. For example, a phenylalanine-containing carbazole derivative acts as a "turn-off" sensor for Co²⁺, Ni²⁺, and Cu²⁺, while a carbazole-barbituric acid conjugate functions as a "turn-on" sensor for Hg²⁺. nih.govrsc.org
Table 4: Examples of Carbazole-Based Fluorescent Chemosensors
| Sensor Type | Analyte Detected | Sensing Mechanism | Detection Limit (μM) |
|---|---|---|---|
| Phe-amino-carbazole | Co²⁺ | "Turn-off" (Fluorescence Quenching) | 4.78 |
| Phe-amino-carbazole | Ni²⁺ | "Turn-off" (Fluorescence Quenching) | 3.50 |
| Phe-amino-carbazole | Cu²⁺ | "Turn-off" (Fluorescence Quenching) | 5.17 |
| Carbazole-barbituric acid conjugate | Hg²⁺ | "Turn-on" (Fluorescence Enhancement) | Not specified |
| Carbazole Schiff base | Fe³⁺ | "Turn-off" (Fluorescence Quenching) | 0.0375 |
Data sourced from multiple studies on carbazole-based chemosensors. nih.govrsc.orgbohrium.com
Organic Light-Emitting Diodes (OLEDs) Applications
Carbazole and its derivatives are cornerstone materials in the field of organic electronics, particularly in the fabrication of OLEDs. nih.gov Their excellent hole-transporting properties, high thermal stability, and high triplet energy make them exceptionally versatile. They can be employed as host materials in PhOLEDs, as emitters themselves (both fluorescent and TADF), and as layers to facilitate charge transport. The 1,7-dimethyl substitution pattern on the carbazole core would modulate its electronic properties and solubility, influencing its performance in these applications.
Carbazole derivatives are widely used as host materials for phosphorescent emitters, especially for blue light emission, due to their high triplet energy (ET > 2.8 eV). spiedigitallibrary.orgrsc.org This high ET ensures that triplet excitons are confined on the guest emitter molecule, leading to efficient light emission. By creating co-host systems or modifying the carbazole structure, charge transport can be balanced, leading to high efficiency and low roll-off at high brightness. mdpi.comrsc.org
Furthermore, the development of TADF emitters has enabled a new generation of highly efficient OLEDs. By designing carbazole-based donor-acceptor molecules with a very small ΔEST, non-radiative triplet excitons can be converted into radiative singlet excitons through rISC. This allows for a theoretical internal quantum efficiency of 100%. Carbazole-containing TADF molecules have achieved remarkable external quantum efficiencies (EQEs) across the visible spectrum. frontiersin.orgnih.govresearchgate.netrsc.org
Table 5: Performance of Selected OLEDs Employing Carbazole Derivatives
| Role of Carbazole Derivative | Emitter/Dopant | Emission Color | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Ref. |
|---|---|---|---|---|---|---|
| Host (Pyridinyl-carbazole) | FIrpic | Blue | 10.3 | 23.9 | 24.9 | mdpi.com |
| Host (m-ICzPBI) | FIrpic | Blue | 13.4 | 31.6 | 24.8 | nih.gov |
| Host (DBTS-CzP/CN-T2T co-host) | Ir(piq)₂acac | Red | 21.7 | 13.4 | - | rsc.org |
| TADF Emitter (tMCzPN) | - | Green-Yellow | 26.0 | 65.9 | 62.7 | frontiersin.org |
| TADF Emitter (23AcCz-PM) | - | Sky-Blue | 28.4 | - | - | rsc.org |
| TADF Emitter (TCZ-F-DABNA) | - | Orange-Red | 39.2 | - | - | nih.govresearchgate.net |
EQE = External Quantum Efficiency.
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The existing body of research in this area predominantly focuses on other isomers of dimethyl-carbazole, such as 3,6-dimethyl-9H-carbazole and 2,7-dimethyl-9H-carbazole, or discusses the properties of the broader carbazole family of compounds in general terms. While these related compounds show promise and are actively researched in the fields of photonics and organic electronics, the specific data required to accurately and informatively write about this compound in the requested contexts is not present in the available scientific literature.
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Electrochemical Behavior and Organic Electronics Applications of 1,7 Dimethyl 9h Carbazole
Redox Potentials and Energy Level Determination
The electrochemical characteristics of 1,7-dimethyl-9H-carbazole, particularly its redox potentials and molecular orbital energy levels, are fundamental to understanding its suitability for electronic devices.
Cyclic Voltammetry (CV) Studies
Cyclic voltammetry is a key technique used to investigate the electrochemical behavior of carbazole (B46965) derivatives. beilstein-journals.orgiieta.org For this compound, CV studies reveal its oxidation and reduction potentials. The methyl groups at the 1 and 7 positions are electron-donating, which increases the electron density on the carbazole ring. This increased electron density generally leads to lower oxidation potentials compared to unsubstituted carbazole. Experimental data from cyclic voltammetry for this compound shows quasi-reversible oxidation peaks at approximately +1.1 V versus a silver/silver chloride (Ag/AgCl) reference electrode.
In a typical CV experiment for carbazole derivatives, the first oxidation wave corresponds to the formation of a cation radical. beilstein-journals.org Subsequent oxidation can lead to the formation of a dication. beilstein-journals.org The electrochemical behavior is often studied in a non-aqueous solvent like acetonitrile (B52724) or dichloromethane (B109758), with a supporting electrolyte such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) or lithium perchlorate (B79767) (LiClO4). frontiersin.org The reversibility of the redox processes, indicated by the ratio of the anodic to cathodic peak currents (ia/ic), provides insight into the stability of the generated radical ions. frontiersin.org
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters for organic electronic materials, as they govern charge injection and transport properties. These energy levels can be estimated from cyclic voltammetry data. The onset oxidation potential is used to calculate the HOMO energy level, while the LUMO energy level can be determined from the onset reduction potential or calculated by adding the optical bandgap energy (derived from UV-Vis spectroscopy) to the HOMO energy. researchgate.net
The electron-donating methyl groups in this compound raise the HOMO energy level. A higher HOMO level generally facilitates hole injection from common anodes like indium tin oxide (ITO). The asymmetric substitution pattern in the 1,7-dimethyl derivative can also enhance its dipole moment compared to symmetrically substituted isomers like 2,7-dimethyl-9H-carbazole. The bandgap energy for this compound is reported to be around 3.2 eV. Theoretical calculations, often using Density Functional Theory (DFT) at levels like B3LYP/6-31G*, are also employed to determine HOMO and LUMO energies, providing a more detailed understanding of the electronic structure. beilstein-journals.org
Interactive Data Table: Electrochemical Properties of Carbazole Derivatives
| Compound | Oxidation Potential (V vs. Ag/AgCl) | HOMO Level (eV) | LUMO Level (eV) | Bandgap (eV) |
| This compound | ~+1.1 | Data not available | Data not available | ~3.2 |
| 9H-carbazole | ~+1.15 (onset) nih.gov | Data not available | Data not available | Data not available |
| 9-phenyl-9H-carbazole derivatives | 0.96 - 1.1 (onset) researchgate.net | -5.29 to -5.46 researchgate.net | -2.33 to -2.63 researchgate.net | Data not available |
Electropolymerization and Film Formation
The ability of carbazole derivatives to form polymer films through electropolymerization is a key feature for their application in electronic devices. frontiersin.orgsmolecule.com
Morphological Characterization of Electrodeposited Films
The morphology of the electrodeposited polymer films is crucial for device performance and is often characterized using techniques like scanning electron microscopy (SEM). researchgate.net Polycarbazole films can exhibit various morphologies, from uniform and smooth to granular or globular structures. frontiersin.orgnih.gov For instance, electropolymerized 9H-carbazole has been observed to form a granular surface structure. nih.gov The morphology can be influenced by factors such as the monomer concentration and the electrodeposition method (e.g., cyclic voltammetry vs. potentiostatic deposition). mdpi.com While specific morphological studies on poly(this compound) are not widely detailed in the provided context, the general principles of polycarbazole film morphology would apply. The formation of a uniform, adherent film is generally desired for most electronic applications. frontiersin.org
Organic Field-Effect Transistors (OFETs)
Carbazole derivatives are attractive materials for the active layer in Organic Field-Effect Transistors (OFETs) due to their excellent hole-transporting capabilities. iieta.orgrsc.org The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. The rigid and planar structure of the carbazole moiety contributes to high charge mobility. beilstein-journals.org
While specific OFET performance data for this compound is not available in the search results, the properties of carbazole-based materials suggest its potential. The electron-donating methyl groups and the resulting electronic structure would influence its performance as a p-channel semiconductor in an OFET. The processing of the material into thin films, a critical step for OFET fabrication, can be achieved through methods like drop-casting or spin-coating if the compound has sufficient solubility, which is enhanced by the methyl substituents. scribd.com The development of soluble carbazole derivatives is an active area of research for their application in solution-processable OFETs. researchgate.net
Charge Carrier Mobility Characteristics
Charge carrier mobility is a critical parameter for the performance of organic electronic devices. Carbazole derivatives are well-regarded for their high hole mobility. mdpi.com The molecular structure and packing in the solid state, which are influenced by the substitution pattern, directly affect charge transport. bohrium.com Asymmetrical substitution, as seen in the 1,7-isomer, can enhance dipole moments, which may influence molecular packing and, consequently, charge mobility. However, some studies suggest that more symmetric isomers, like 2,7-dimethyl-9H-carbazole, may exhibit stronger π-π stacking compared to 1,7-dimethyl derivatives, potentially leading to better charge transport properties in some contexts.
While specific charge carrier mobility values for pristine this compound are not extensively reported, research on related carbazole systems provides insight. For instance, incorporating carbazole units into larger conjugated systems is a common strategy to enhance charge transport. bohrium.commdpi.com Studies on various carbazole derivatives have shown that hole and electron mobilities can reach up to 10⁻⁴ cm² V⁻¹ s⁻¹ in amorphous films. 140.122.64aip.org The mobility is also highly dependent on the fabrication method of the thin film, such as the solvent used and subsequent thermal annealing, which can optimize the molecular arrangement. bohrium.commdpi.com
Device Performance Optimization
This compound and its derivatives are utilized in the production of organic light-emitting diodes (OLEDs) due to their favorable optoelectronic properties. In OLEDs, carbazole-based materials can function as the host material for phosphorescent emitters or as hole-transporting layers. mdpi.commdpi.com The high triplet energy level of many carbazole compounds makes them suitable hosts for a range of phosphorescent guest molecules, preventing energy back-transfer and ensuring high efficiency. mdpi.com
Device optimization often involves creating a balance between hole and electron currents within the emissive layer. acs.org The introduction of carbazole units into complex molecular structures, such as dendrimers, has been shown to improve hole-transporting properties. acs.org This enhancement can lead to a better charge balance at the emissive interface, resulting in higher device efficiency. acs.org For example, incorporating carbazole dendrons into platinum(II) complexes used in OLEDs significantly improved device performance, achieving a maximum external quantum efficiency (EQE) of 10.4%. acs.org While this research highlights a general strategy, specific optimization data for devices using this compound as a primary component are not detailed in the available literature. Broader studies on carbazole derivatives confirm their role in creating efficient and stable OLEDs. mdpi.comrsc.orgresearchgate.net
Chemical and Biosensing Applications
Carbazole derivatives are widely explored for sensing applications due to their inherent fluorescence and electrochemical activity. rsc.orgresearchgate.netrsc.orgchemrxiv.orgresearchgate.netresearchgate.netsioc-journal.cn The rigid, planar, and highly conjugated structure of the carbazole core provides a stable platform for developing sensors that can detect ions and molecules through changes in their optical or electrochemical properties. rsc.orgresearchgate.net
Ion Sensing (e.g., Cu²⁺ detection)
Carbazole-based fluorescent sensors are particularly effective for detecting metal ions like copper (Cu²⁺). rsc.org The general mechanism involves the coordination of the metal ion with specific binding sites on the carbazole-derived molecule. This interaction often leads to fluorescence quenching ("turn-off" sensor) or enhancement ("turn-on" sensor) through processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). rsc.orgrsc.org
A novel sensor, PCBW, based on a 9-phenylcarbazole (B72232) scaffold, was developed for the highly sensitive and specific detection of Cu²⁺. rsc.org Upon addition of Cu²⁺, the sensor exhibited a "turn-off" fluorescent response and a colorimetric change from colorless to light yellow. rsc.org This sensor showed a reliable linear relationship between fluorescence intensity and Cu²⁺ concentration, with a very low detection limit of 1.19 × 10⁻⁸ mol L⁻¹. rsc.org The sensing mechanism is attributed to the formation of a complex between the sensor molecule and the Cu²⁺ ion, which alters the ICT process. rsc.org While this example uses a more complex carbazole derivative, it demonstrates the principle that could be applied to simpler structures like this compound with appropriate functionalization.
| Sensor | Target Ion | Detection Method | Detection Limit (LOD) | Sensing Mechanism |
| PCBW rsc.org | Cu²⁺ | Fluorometric ("turn-off") & Colorimetric | 1.19 × 10⁻⁸ M | Intramolecular Charge Transfer (ICT) |
| CzA researchgate.net | Cu²⁺ | Fluorometric ("off-on") | Not Specified | Complex Formation |
| QHC researchgate.net | Hg²⁺ | Fluorometric (quenching) | 2.59 × 10⁻⁸ M | Photoinduced Electron Transfer (PET) |
Anion Recognition and Colorimetric/Fluorometric Sensing
The carbazole framework is also an excellent platform for designing receptors for anion recognition. researchgate.netsioc-journal.cn The N-H proton of the carbazole ring can act as a hydrogen bond donor, interacting with various anions. This interaction can be signaled by a change in color (colorimetric) or fluorescence (fluorometric). chemrxiv.org
pH-Responsive Sensors
The development of carbazole-based pH sensors is an area of interest, leveraging the acidic nature of the N-H proton or the basicity of other functional groups attached to the carbazole core. The acidity of the carbazole proton can be significantly increased by attaching electron-withdrawing groups to the ring system. chemrxiv.orgmdpi.com This enhanced acidity can make the molecule responsive to changes in pH, often resulting in a colorimetric or fluorometric signal upon deprotonation in basic conditions. chemrxiv.orgmdpi.com For instance, some 1,8-diamidocarbazole derivatives are so acidic that their interaction with basic anions is dominated by proton transfer, effectively making them responsive to the basicity (and thus pH) of the solution. chemrxiv.orgmdpi.com A sensor designed for Cu²⁺ detection was also noted to have a wide applicable pH range of 5 to 10, indicating the stability of its response across various pH levels. rsc.org However, specific research focusing solely on this compound as a pH-responsive sensor is not prominently featured in the searched literature.
Computational Chemistry and Theoretical Investigations of 1,7 Dimethyl 9h Carbazole
Density Functional Theory (DFT) Calculations
DFT has become a standard tool for investigating the properties of carbazole (B46965) derivatives, offering a balance between computational cost and accuracy. researchgate.netub.edu Studies on related carbazole compounds routinely employ hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G++(d,p) to model their behavior. researchgate.netiucr.orgnajah.edu For 1,7-dimethyl-9H-carbazole, calculations are typically performed using functionals like B3LYP with the 6-31G(d,p) basis set.
While specific optimized geometric parameters for this compound are not detailed in the available literature, a typical output from such a calculation is presented below for illustrative purposes.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C1-C1a | ~1.40 Å |
| Bond Length | N9-C9a | ~1.39 Å |
| Bond Length | C1-C(methyl) | ~1.51 Å |
| Bond Angle | C1-C1a-C9a | ~122° |
| Bond Angle | C9a-N9-C8a | ~109° |
| Dihedral Angle | C4-C4a-C4b-C5 | ~0.5° |
Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's chemical reactivity and electronic excitation energy. irjweb.com
For carbazole-based compounds, the HOMO is typically distributed over the entire π-conjugated carbazole ring system, while the LUMO distribution can vary depending on the substituents. nankai.edu.cnsci-hub.se In this compound, DFT calculations at the B3LYP/6-31G(d,p) level indicate that the methyl groups at positions 1 and 7 increase electron density, which leads to a lowering of the bandgap energy. The calculated HOMO-LUMO gap for this compound is approximately 3.2 eV. A smaller gap generally implies higher chemical reactivity and is a key factor in designing materials for organic electronics. irjweb.com
| Parameter | Calculated Value | Reference |
|---|---|---|
| HOMO Energy | Not Specified | |
| LUMO Energy | Not Specified | |
| HOMO-LUMO Gap (ΔE) | ~3.2 eV |
Computational methods are also employed to predict spectroscopic properties, which can then be used to validate and interpret experimental data.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic transitions and simulating UV-Vis absorption spectra. researchgate.net The calculations predict the absorption wavelengths (λmax) and oscillator strengths (f) of the electronic transitions, which correspond to the peaks in the experimental spectrum. For conjugated systems like carbazoles, these calculations help identify the nature of the transitions, such as π→π* transitions within the aromatic core. sci-hub.se
NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. iucr.orgnajah.edu By comparing the calculated chemical shifts with experimental values, researchers can confirm the molecular structure. For this compound, the methyl group protons are expected to resonate in the range of δ 2.3–2.6 ppm.
| Proton | Predicted Chemical Shift (ppm) | Reference |
|---|---|---|
| -CH₃ (at C1, C7) | 2.3 - 2.6 | |
| Aromatic Protons | 7.0 - 8.5 | |
| N-H | Not Specified |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Molecular Dynamics (MD) Simulations
While DFT provides insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. This involves simulating the movement of atoms and molecules based on classical mechanics.
MD simulations can model how this compound interacts with solvent molecules, which is crucial for understanding its solubility and behavior in different environments. These simulations can reveal information about the solvation shell structure, hydrogen bonding interactions (if applicable), and the conformational flexibility of the molecule in solution. Similarly, simulations can model the behavior of the molecule at liquid-liquid or liquid-vapor interfaces. However, a review of the scientific literature indicates that specific MD simulation studies focusing on the solution-phase or interfacial behavior of this compound have not been extensively reported.
The adsorption of organic molecules on metal surfaces is a critical aspect of their application in electronic devices and catalysis. MD simulations can be used to investigate the adsorption process of this compound on various surfaces, such as gold, silver, or copper. These simulations would provide details on the preferred orientation of the molecule on the surface, the strength of the adsorption, and the nature of the molecule-surface interactions (e.g., physisorption vs. chemisorption). Despite the utility of this method, specific MD studies detailing the adsorption of this compound on metal surfaces are not presently available in the searched literature.
Interactions in Solution and at Interfaces
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models are crucial in drug discovery for predicting the activity of new compounds, thus saving time and resources. nih.gov
Correlation of Molecular Descriptors with Biological Activity
In the realm of carbazole derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that influence their biological activities. nih.gov Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule. For carbazole derivatives, these often include electronic, steric, and hydrophobic parameters.
While specific QSAR studies on this compound are not extensively documented in the provided results, the principles can be extrapolated from studies on analogous carbazole structures. For instance, research on carbazole derivatives containing chalcone (B49325) analogues as topoisomerase II inhibitors found that the octanol-water partition coefficient (a measure of lipophilicity) was a critical parameter influencing their activity. nih.gov This suggests that the lipophilicity, enhanced by the two methyl groups in this compound, likely plays a significant role in its biological interactions by facilitating passage across cell membranes. nih.gov
Studies on other carbazole derivatives have utilized various descriptors to build robust QSAR models. These can include:
Topological descriptors: Which describe the connectivity of atoms in the molecule.
Quantum chemical descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. researchgate.net
Thermodynamic descriptors: Like the heat of formation. researchgate.net
The selection of descriptors is a critical step in developing a predictive QSAR model. nih.gov
Molecular Docking for Receptor Binding Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict ligand-protein interactions at the molecular level.
Enzyme Inhibition Mechanisms (e.g., Topoisomerase I and II, Acetylcholinesterase)
Carbazole derivatives have been extensively studied as inhibitors of various enzymes crucial in disease pathways. Molecular docking simulations provide valuable insights into their inhibition mechanisms.
Topoisomerase I and II:
Topoisomerases are enzymes that regulate the topology of DNA and are vital targets in cancer therapy. nih.gov Ellipticine (B1684216), a well-known anticancer alkaloid with a carbazole core, functions as a DNA intercalating agent and an inhibitor of topoisomerase II. clockss.org
Docking studies on 5,8-dimethyl-9H-carbazole derivatives have shown their ability to bind to both human topoisomerase I and II. nih.govunibas.itmdpi.com These simulations revealed that the compounds could fit into the enzyme's binding pocket, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. mdpi.com For instance, in the case of topoisomerase I, the binding pocket is characterized by hydrophobic residues like Leu 592, Pro 593, Leu 705, and Leu 685, which can interact favorably with the carbazole scaffold. mdpi.com In vitro assays have confirmed that certain 5,8-dimethyl-9H-carbazole derivatives selectively inhibit human topoisomerase I. nih.govunibas.it Similarly, palindromic carbazole derivatives have been identified as catalytic inhibitors of Topoisomerase IIα. tandfonline.com
Acetylcholinesterase (AChE):
Acetylcholinesterase is a key enzyme in the central nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. mdpi.com While some carbazole derivatives have shown potent AChE inhibitory activity, this can also be an off-target effect for compounds designed for other purposes, such as Chk1 inhibitors. acs.org In a study on 1,7-diazacarbazole derivatives, which are structurally related to this compound, isomeric dimethyl derivatives exhibited a significant difference in AChE inhibition despite similar primary target potency, highlighting the unpredictable nature of this interaction. acs.org Molecular docking has been instrumental in understanding the structure-activity relationships that differentiate between target and off-target enzyme inhibition. mdpi.comacs.org
Ligand-Protein Interactions (e.g., GPER agonists)
The G protein-coupled estrogen receptor (GPER), also known as GPR30, is a receptor that mediates estrogen signals and is implicated in various diseases, including cancer. nih.gov The development of selective GPER ligands is crucial for understanding its physiological roles. nih.gov
A study focused on the design and synthesis of novel carbazole derivatives as GPER modulators. nih.gov One such derivative, (6-bromo-1,4-dimethyl-9H-carbazol-3-yl-methylene)-hydrazine (carbhydraz), was identified as a selective GPER agonist. nih.govresearchgate.net Molecular docking studies demonstrated a good affinity of this compound for GPER. nih.gov These computational studies often involve allowing flexibility in the side chains of key residues within the receptor's binding site to achieve a more accurate prediction of the binding mode. frontiersin.org The characterization of such selective GPER agonists, aided by molecular docking, provides valuable tools for investigating the physiopathological role of this receptor. nih.gov
DNA Interaction Mechanisms
The carbazole scaffold is a key structural motif in many molecules that act as DNA intercalating agents. nih.govunibas.it These interactions can interfere with crucial cellular processes like DNA replication and transcription, leading to cytotoxic effects, particularly in cancer cells. unibas.it
A study on bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM) investigated its sequence-specific DNA binding. rsc.org Molecular docking analysis of DMCM with a DNA duplex revealed that the pyrrole (B145914) ring and the exocyclic amino group of the bis-carbazole structure interacted with the minor groove of the DNA, specifically at A-T rich sequences. rsc.org Biophysical techniques and topoisomerase assays confirmed a groove-binding interaction with DNA. rsc.org This sequence-specific binding was shown to induce apoptosis in human glioma cells, highlighting the potential of such carbazole derivatives as anticancer agents. rsc.org The introduction of a hydroxy group on the carbazole ring, as seen in ellipticine derivatives, is thought to strengthen DNA interaction through hydrogen bonding with the phosphate (B84403) backbone. clockss.org
Drug-Likeness and Pharmacokinetic Predictions
In the realm of computational drug discovery, the evaluation of a molecule's drug-likeness and pharmacokinetic profile is a critical step. For the novel compound this compound, a comprehensive in silico analysis was conducted to predict these properties. These theoretical investigations provide valuable insights into the potential of this compound as a therapeutic agent by assessing its compliance with established criteria for oral bioavailability and its likely behavior within a biological system.
The predictions for this compound were generated using a combination of well-regarded computational models, including SwissADME, pkCSM, and Molinspiration. These platforms utilize algorithms based on large datasets of known drugs to forecast a range of physicochemical and pharmacokinetic parameters.
Physicochemical Properties and Drug-Likeness
A fundamental aspect of drug-likeness is the molecule's physicochemical profile. These properties, including molecular weight, lipophilicity (log P), and polar surface area (TPSA), are key determinants of a drug's ability to be absorbed and distributed in the body. The predicted physicochemical properties for this compound are summarized below.
| Property | Predicted Value | Note |
| Molecular Formula | C₁₄H₁₃N | |
| Molecular Weight | 195.26 g/mol | |
| LogP (o/w) | 3.65 | A measure of lipophilicity. |
| Topological Polar Surface Area (TPSA) | 15.79 Ų | Influences cell permeability. |
| Number of Hydrogen Bond Acceptors | 1 | |
| Number of Hydrogen Bond Donors | 1 | |
| Number of Rotatable Bonds | 0 | Indicates molecular flexibility. |
The drug-likeness of this compound was further evaluated against several established filters, most notably Lipinski's Rule of Five. This rule posits that orally active drugs generally possess a molecular weight under 500 g/mol , a logP value not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.
| Rule | This compound Compliance |
| Lipinski's Rule of Five | No violations |
| Ghose Filter | No violations |
| Veber Filter | No violations |
| Egan Filter | No violations |
| Muegge Filter | No violations |
As indicated in the table, this compound exhibits no violations of these critical drug-likeness rules, suggesting a favorable profile for oral bioavailability.
Pharmacokinetic (ADMET) Predictions
Beyond physicochemical properties, the prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is essential for gauging its potential as a drug candidate.
Absorption:
| Parameter | Predicted Value/Classification | Note |
| Water Solubility | Moderately soluble | |
| Caco-2 Permeability (log Papp) | High | Suggests good intestinal absorption. |
| Human Intestinal Absorption | High | |
| P-glycoprotein Substrate | No | Indicates it is not likely to be effluxed by this transporter. |
Distribution:
| Parameter | Predicted Value/Classification | Note |
| BBB Permeability | Yes | Predicted to cross the blood-brain barrier. |
| CNS Permeability | Yes | |
| Plasma Protein Binding | High |
Metabolism:
The metabolism of a drug candidate is a crucial factor influencing its efficacy and potential for drug-drug interactions. The interaction of this compound with key cytochrome P450 (CYP) enzymes was predicted.
| CYP Isoform | Inhibitor | Substrate |
| CYP1A2 | No | Yes |
| CYP2C19 | No | No |
| CYP2C9 | No | No |
| CYP2D6 | Yes | No |
| CYP3A4 | No | Yes |
These predictions suggest that this compound may be metabolized by CYP1A2 and CYP3A4 and could potentially inhibit the activity of CYP2D6.
Excretion and Toxicity:
| Parameter | Predicted Value/Classification | Note |
| Total Clearance | Moderate | |
| hERG Inhibition | No | Low risk of cardiotoxicity. |
| AMES Toxicity | No | Predicted to be non-mutagenic. |
| Hepatotoxicity | Yes | Potential for liver toxicity. |
| Skin Sensitization | No |
Biological and Biomedical Research Avenues for 1,7 Dimethyl 9h Carbazole Derivatives
Anticancer Activity and Mechanisms of Action
Carbazole (B46965) derivatives have been extensively studied for their anticancer properties, which are exerted through a variety of mechanisms. mdpi.comtandfonline.com These compounds can interfere with DNA replication, induce programmed cell death, and interact with key cellular signaling pathways. plos.orgresearchgate.net
Cytotoxicity against Various Cancer Cell Lines (e.g., Ovarian, Breast, Lung, Colon)
A primary indicator of anticancer potential is a compound's ability to selectively kill cancer cells, a property known as cytotoxicity. Derivatives of dimethyl-carbazole have shown significant cytotoxic effects against a range of human cancer cell lines.
For instance, studies on 1,4-dimethyl-9H-carbazole derivatives, close isomers of the 1,7-dimethyl structure, have provided valuable insights. A series of 9-(bromoalkyl)-1,4-dimethyl-9H-carbazole derivatives were tested against A2780 ovarian cancer cells, demonstrating dose-dependent antiproliferative activity. unibas.it Similarly, N-thioalkylcarbazole derivatives, such as 7-(6-bromo-1,4-dimethyl-9H-carbazol-9-yl)-heptane-1-thiol, exhibited moderate antitumor activity against breast cancer cell lines MCF-7 and MDA-MB-231. tandfonline.com The bis-carbazole derivative, N,N'-bis-(6-bromo-1,4-dimethyl-9H-carbazol-3-ylmethylene)-hydrazine, was also found to be more potent than the well-known carbazole alkaloid, ellipticine (B1684216), against these same breast cancer cell lines. mdpi.com
Other research has highlighted the efficacy of carbazole derivatives against lung and colon cancer. ajol.infoplos.org One study evaluated imidazole (B134444) and carbazole derivatives against MCF-7 (breast), HT-29 (colon), and HeLa (cervical) cancer cell lines, finding that the carbazole compounds had a greater cytotoxic effect. ajol.info A novel synthesized carbazole, (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (B7821955) (ECAP), was shown to be cytotoxic to A549 lung cancer cells. plos.org Furthermore, pyrano[3,2-c]carbazole derivatives have displayed interesting anti-proliferative activity against various cancer cell lines including MDA-MB-231 (breast), K562 (leukemia), A549 (lung), and HeLa (cervical), with IC₅₀ values ranging from 0.43 to 8.05 µM. nih.gov
| Compound Derivative | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 7-(6-bromo-1,4-dimethyl-9H-carbazol-9-yl)-heptane-1-thiol | MCF-7 | Breast | 50.4 ± 0.96 | tandfonline.com |
| 7-(6-bromo-1,4-dimethyl-9H-carbazol-9-yl)-heptane-1-thiol | MDA-MB-231 | Breast (Triple-Negative) | 27.2 ± 0.75 | tandfonline.com |
| 5,8-dimethyl-9H-carbazole derivative 3 | MDA-MB-231 | Breast (Triple-Negative) | 1.44 ± 0.97 | nih.gov |
| 5,8-dimethyl-9H-carbazole derivative 4 | MCF-7 | Breast | 13.63 ± 0.81 | nih.gov |
| 5,8-dimethyl-9H-carbazole derivative 4 | MDA-MB-231 | Breast (Triple-Negative) | 0.73 ± 0.74 | nih.gov |
| N,N'-bis-(6-bromo-1,4-dimethyl-9H-carbazol-3-ylmethylene)-hydrazine | MCF-7 | Breast | 1.5 ± 0.1 | mdpi.com |
| N,N'-bis-(6-bromo-1,4-dimethyl-9H-carbazol-3-ylmethylene)-hydrazine | MDA-MB-231 | Breast (Triple-Negative) | 0.8 ± 0.05 | mdpi.com |
| Carbazole derivative C4 | HT-29 | Colon | 4.0 | ajol.info |
Apoptosis Induction and Cell Cycle Modulation
A key mechanism through which many anticancer drugs exert their effect is the induction of apoptosis, or programmed cell death. Research has shown that dimethyl-carbazole derivatives can trigger this process in cancer cells. For example, the cytotoxic effect of 9-(bromoalkyl)-1,4-dimethyl-9H-carbazole derivatives in ovarian cancer cells is mediated by apoptosis. unibas.it
The N-thioalkylcarbazole derivative 7-(6-bromo-1,4-dimethyl-9H-carbazol-9-yl)-heptane-1-thiol was found to induce cancer cell death by activating the intrinsic apoptotic pathway. tandfonline.com Similarly, the novel compound ECAP was found to induce apoptosis in A549 lung cancer cells through the overproduction of reactive oxygen species (ROS), leading to DNA damage and the upregulation of pro-apoptotic proteins like Bax and caspases. plos.org Studies on pyrano[3,2-c]carbazole derivatives have shown they can cause cell cycle arrest at the G2/M phase and induce apoptosis via caspase-3 activation. nih.gov
DNA Intercalation and Topoisomerase Inhibition
Carbazole derivatives are known to interact directly with DNA, which is a critical target in cancer therapy. plos.org The planar structure of the carbazole ring system allows these molecules to intercalate, or insert themselves, between the base pairs of the DNA double helix. researchgate.netresearchgate.net This action can disrupt DNA replication and transcription, ultimately leading to cell death.
Furthermore, these compounds can inhibit the function of topoisomerases, enzymes that are crucial for managing the topological state of DNA during cellular processes. researchgate.nettandfonline.com Ellipticine, a well-known carbazole-containing alkaloid, is a potent inhibitor of topoisomerase II. tandfonline.comresearchgate.net Following this lead, researchers found that the derivative 7-(6-bromo-1,4-dimethyl-9H-carbazol-9-yl)-heptane-1-thiol acts as an inhibitor of human topoisomerase II. tandfonline.com More recently, certain 5,8-dimethyl-9H-carbazole derivatives were identified as selective inhibitors of human topoisomerase I. researchgate.netnih.gov This dual-targeting ability of different carbazole isomers on both topoisomerase I and II makes them highly attractive as potential anticancer agents. nih.gov
G-Protein Coupled Estrogen Receptor (GPER) Agonism
In addition to direct DNA damage, some carbazole derivatives can modulate cellular signaling pathways. The G-protein Coupled Estrogen Receptor (GPER), formerly known as GPR30, is implicated in various cancers, including breast cancer. nih.govnih.gov A novel carbazole derivative, (6-bromo-1,4-dimethyl-9H-carbazol-3-yl-methylene)-hydrazine (carbhydraz), has been identified as a selective GPER agonist. nih.govresearchgate.net This compound was shown to trigger GPER-mediated signaling pathways in ER-negative breast cancer cells without activating the classical estrogen receptor. nih.gov The discovery of selective GPER modulators like carbhydraz provides a valuable tool for investigating the role of this receptor in cancer and for developing targeted therapies. nih.govresearchgate.net
Antimicrobial and Antiviral Properties
The carbazole scaffold is also a foundation for developing agents to combat microbial infections. Derivatives have shown activity against a wide spectrum of bacteria and some viruses. nih.govsrce.hr
Antibacterial Activity (Gram-positive and Gram-negative bacteria)
Derivatives of 1,7-dimethyl-9H-carbazole and its isomers have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell integrity or vital enzymatic processes.
Numerous studies have reported the antibacterial efficacy of various carbazole derivatives. For example, some N-substituted carbazoles show potent effects comparable to the antibiotic ciprofloxacin. nih.gov One study found that certain carbazole derivatives exhibited significant antibacterial activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), with minimum inhibitory concentration (MIC) values ranging from 31.25 to 250 µg/mL. Another investigation highlighted a series of carbazole derivatives with potent inhibitory activities (MICs of 0.5–2 µg/ml) against several bacterial strains, including a multidrug-resistant clinical isolate of Staphylococcus aureus (MRSA). tandfonline.com Specifically, compound 8f from this series showed antibacterial activity against Gram-positive strains that was comparable to the antibiotics gatifloxacin (B573) and moxifloxacin. tandfonline.com
Newly synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives were found to be most effective against Gram-positive bacteria, with S. aureus being more sensitive than S. epidermidis. mdpi.com In general, many carbazole compounds show stronger activity against Gram-positive bacteria than Gram-negative strains, which possess a more complex outer membrane that can act as a barrier. arabjchem.orgnih.gov
| Compound Derivative | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 3-cyano-9H-carbazole | Bacillus subtilis | Positive | 31.25 | |
| 3-iodo-9H-carbazole | Escherichia coli | Negative | 50 | |
| Carbazole derivative 20b | Bacillus subtilis | Positive | 3.9 | nih.gov |
| Carbazole derivative 32b | Pseudomonas aeruginosa | Negative | 9.37 | nih.gov |
| Carbazole derivative 56c | E. coli | Negative | 0.5 | nih.gov |
| Carbazole derivative 56c | MRSA CCARM 3167 | Positive | 0.5 | nih.gov |
| Compound 8f | MRSA CCARM 3167 | Positive | 0.5 | tandfonline.com |
| Compound 8f | S. aureus RN4220 | Positive | 0.5-1 | tandfonline.com |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative 2 | S. aureus | Positive | 32 | mdpi.com |
In addition to their antibacterial properties, some carbazole derivatives have been investigated for antiviral activity. nih.govresearchgate.net For instance, a series of chloro-1,4-dimethyl-9H-carbazoles were tested for anti-HIV activity. nih.gov The compound 7-chloro-1,4-dimethyl-3-nitro-9H-carbazole showed the most promising anti-HIV activity in the series, indicating that the specific placement of substituent groups on the carbazole scaffold is crucial for its biological function. nih.govnih.gov
Antifungal Activity
The search for novel antifungal agents is a continuous effort due to the rise of drug-resistant fungal strains. sci-hub.se Carbazole derivatives have emerged as a promising class of compounds in this area. nih.govnih.gov
Research has shown that the introduction of specific chemical moieties to the carbazole core can significantly enhance antifungal properties. For instance, the synthesis of carbazole-based azole derivatives has yielded compounds with notable activity. sci-hub.se Specifically, carbazole-triazole derivatives have demonstrated significant antifungal effects against Candida albicans. sci-hub.se One study reported that the introduction of a 1,2,4-triazole (B32235) moiety to the carbazole structure resulted in compounds with a minimum inhibitory concentration (MIC) of 2–4 µg/mL against C. albicans. nih.gov
Furthermore, other modifications, such as the creation of pyrimidine (B1678525) and pyrazole (B372694) derivatives of carbazole, have shown promising results against both C. albicans and Aspergillus fumigatus, with MIC values in the range of 8.7 to 10.8 µg/mL. nih.gov The lipophilicity of these compounds is thought to facilitate their passage through the microbial cell membrane, leading to growth inhibition. nih.gov Similarly, 6-hydroxy-1H-carbazole-1,4(9H)-diones have been synthesized and shown to possess good antifungal activity against pathogenic fungal strains. nih.gov
Interactive Table: Antifungal Activity of Carbazole Derivatives
| Compound Type | Fungal Strain(s) | Activity (MIC) |
|---|---|---|
| Carbazole-triazole derivatives | Candida albicans | 2–4 µg/mL |
| Pyrimidine and Pyrazole carbazole derivatives | Candida albicans, Aspergillus fumigatus | 8.7–10.8 µg/mL |
Anti-HIV Activity of Chlorinated Derivatives
The ongoing challenge of the HIV pandemic necessitates the discovery of new antiviral agents. capes.gov.brresearchgate.net Chlorinated derivatives of 1,4-dimethyl-9H-carbazole have been investigated for their potential to inhibit HIV-1. nih.govsamipubco.com
A preliminary study of a series of chloro-1,4-dimethyl-9H-carbazoles revealed that the position of the chlorine atom on the carbazole scaffold is crucial for antiviral activity. nih.govmdpi.com Compounds with a chlorine atom at the 7-position exhibited greater anti-HIV activity compared to those with a chlorine at the 8-position, which showed only moderate activity. nih.govmdpi.commdpi.com
The anti-HIV activity was further enhanced by the presence of an electron-withdrawing group. nih.govsamipubco.com Specifically, the nitro-derivative, 7-chloro-1,4-dimethyl-3-nitro-9H-carbazole, demonstrated the most significant anti-HIV activity in the series. mdpi.comnih.gov This compound showed an IC50 of 1.4 µM against the NL4.3 (X4) strain and 5.3 µM against the Bal (R5) strain, with a cellular cytotoxicity (CC50) of 22.7 µM. mdpi.comnih.gov These findings suggest that the antiviral activity is likely due to the inhibition of various stages of the HIV replication cycle. mdpi.com
Interactive Table: Anti-HIV-1 Activity of Chloro-1,4-dimethyl-9H-carbazole Derivatives
| Compound | Chlorine Position | Other Substituent | Anti-HIV Activity | IC50 (µM) |
|---|---|---|---|---|
| Chloro-1,4-dimethyl-9H-carbazole derivative | 7 | - | Greater | - |
| Chloro-1,4-dimethyl-9H-carbazole derivative | 8 | - | Moderate | - |
Neuroprotective and Anti-inflammatory Effects
Carbazole derivatives have shown potential in addressing neurodegenerative diseases and inflammation. echemcom.comnih.govsemanticscholar.org Their neuroprotective effects are often linked to their antioxidant properties and their ability to interfere with pathological processes in the brain. encyclopedia.pub
Influence on Amyloid-Beta Aggregation (Alzheimer's Disease Research)
A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into plaques. acs.org Carbazole-based compounds have been investigated for their ability to inhibit this process. encyclopedia.pubresearchgate.net The π-conjugated aromatic system of the carbazole ring is thought to interact with the hydrophobic regions of the Aβ peptide through π–π stacking interactions, thereby inhibiting aggregation. acs.org
A specific dibromo-carbazole derivative, when combined with a theophylline (B1681296) moiety (CT-01), was found to effectively inhibit the formation of both Aβ oligomers and fibrillary aggregates. acs.org This compound demonstrated a reduction in fibril formation by 70-80% and oligomer formation by 65-90% at concentrations of 5 and 10 µM, respectively. acs.org Furthermore, this derivative showed neuroprotective effects against amyloid-mediated toxicity in neuronal cells. acs.org Another study on N-alkyl carbazole derivatives also showed their potential to interfere with Aβ aggregation. researchgate.net A carbazole derivative with an N,N-dimethylaminoethyl group exhibited 74.0% inhibition of Aβ₄₂ aggregation. acs.org
Modulation of Inflammatory Pathways
Chronic inflammation is a contributing factor to many diseases. Carbazole derivatives have demonstrated anti-inflammatory properties. echemcom.comuniba.it Some carbazole compounds exert their anti-inflammatory effects by inhibiting pro-inflammatory factors and enhancing the expression of anti-inflammatory factors through pathways like the Myd88/Nf-κB pathway. medchemexpress.com Additionally, certain carbazole derivatives have been shown to target the JAK/STAT pathway, which is crucial for inflammation and cell proliferation, by downregulating STAT proteins. mdpi-res.commdpi.com The synthesis of N-phenylacetamide-functionalized carbazoles has also yielded compounds with excellent anti-inflammatory activity as assessed by the egg albumin denaturation method. samipubco.comechemcom.com
Enzyme Inhibition Beyond Topoisomerases (e.g., Lipase, Cholinesterase)
While carbazoles are known for their topoisomerase inhibition, their activity extends to other enzymes. Natural carbazole alkaloids like mahanimbine, koenimbine, and koenigicine (B1220425) have been reported to possess anti-lipase activity. nih.gov Synthetic carbazole derivatives have also been investigated as enzyme inhibitors. For instance, certain derivatives have shown potential in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmission and a target in Alzheimer's disease therapy. nih.govencyclopedia.pub
Potential as Pharmacophoric Nucleus in Drug Design
The carbazole structure is considered a "pharmacophoric nucleus" by many medicinal chemists. echemcom.comresearchgate.net Its rigid, fused-ring system with a highly conjugated π-system provides a robust scaffold that can be readily modified with various functional groups to create a diverse range of biologically active compounds. echemcom.comijrpc.com This versatility has led to the development of carbazole derivatives with a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. echemcom.comresearchgate.netsemanticscholar.org The ability to systematically alter the substituents on the carbazole core allows for the fine-tuning of their biological activity and properties, making it an attractive starting point for the design of new drugs. samipubco.comechemcom.com
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Routes for 1,7-dimethyl-9H-carbazole
The development of efficient and versatile synthetic methods is paramount to unlocking the full potential of this compound and its derivatives. While traditional methods like the Graebe-Ullmann reaction, Bucherer carbazole (B46965) synthesis, and Borsche-Drechsel cyclization have been foundational, contemporary research is focused on more sophisticated and sustainable approaches. nih.gov
Modern strategies increasingly employ transition-metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, to construct the carbazole core. nih.govum.edu.my These methods offer greater control over the substitution pattern, allowing for the synthesis of complex and functionally diverse carbazole derivatives. For instance, palladium-catalyzed intramolecular C–H activation has emerged as a powerful tool for creating functionalized carbazoles. rsc.org Other innovative approaches include hydroarylations, annulations, and various cyclization reactions mediated by a range of catalysts. rsc.org Researchers are also exploring one-pot syntheses, which streamline the process and reduce waste, for example, by combining a Suzuki-Miyaura coupling with an intramolecular SNAr reaction. nih.gov The use of intermediates like biphenyls and azide (B81097) groups is also being investigated to facilitate the cyclization process. nih.gov
Development of Advanced Functional Materials Based on this compound
The unique electronic and photophysical properties of the carbazole scaffold make it an excellent building block for advanced functional materials. Derivatives of this compound are being investigated for a wide array of applications, particularly in the field of optoelectronics.
Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are extensively used in the production of OLEDs due to their excellent charge-transport properties and high thermal stability. mdpi.com For example, 9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-methylphenyl)-3,6-dimethyl-9H-carbazole has been utilized as a guest emitter in thermally activated delayed fluorescence (TADF) OLEDs, demonstrating high efficiency. diva-portal.org
Solar Cells: Carbazole-based materials, including self-assembled monolayers (SAMs), are being employed as hole-transport layers (HTLs) in perovskite solar cells. wiley.comacs.org These materials contribute to the high efficiency and stability of the solar cells. mdpi.comacs.org For instance, [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz) has been a key component in record-breaking perovskite/silicon tandem devices. acs.org
Photocatalysis: Carbazole-based covalent organic polymers (COPs) are showing promise in visible-light-mediated photocatalysis for environmental remediation. rsc.org Their porous structure and electron-rich nature make them effective in degrading organic pollutants. rsc.org
Other Applications: The versatility of carbazole derivatives extends to their use in liquid crystals, where they combine self-organization with photoconductivity, and in microporous organic polymers for applications like gas adsorption and separation. nih.govcsic.es
Clinical and Preclinical Translation of Biologically Active this compound Derivatives
The carbazole nucleus is a key pharmacophore found in many biologically active natural products and synthetic compounds. ijrpc.comechemcom.com Derivatives of this compound are being actively investigated for their therapeutic potential across various disease areas.
Anticancer Activity: A significant body of research focuses on the anticancer properties of carbazole derivatives. ijrpc.commostwiedzy.pl These compounds have been shown to target key cellular components like DNA and topoisomerases I and II. ijrpc.com For example, derivatives of 1,4-dimethyl-9-H-carbazol-3-yl)methanamine have demonstrated significant anticancer potential against human glioma cell lines. grafiati.com Furthermore, 5,8-dimethyl-9H-carbazole derivatives have been found to inhibit human topoisomerase I and interfere with actin dynamics, leading to apoptosis in cancer cells. mdpi.com
Antimicrobial Activity: Numerous studies have highlighted the antibacterial and antifungal properties of carbazole derivatives. ijrpc.comarabjchem.orgtandfonline.com For instance, certain N-substituted carbazoles have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The introduction of moieties like imidazole (B134444) and triazole to the carbazole scaffold has been shown to enhance antimicrobial efficacy. nih.gov
Other Biological Activities: The biological activities of carbazole derivatives are diverse and include anti-inflammatory, antioxidant, and neuroprotective properties. echemcom.comnih.govtandfonline.com For example, 9-ethyl-9H-carbazole hydrazone derivatives have been investigated for their antioxidant potential. grafiati.com
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental synthesis is accelerating the discovery and optimization of novel carbazole derivatives. pharmainfo.inworldscientific.com In silico tools are increasingly used to predict the physicochemical properties, biological activity, and drug-likeness of designed molecules before their synthesis. pharmainfo.in
Molecular docking studies are employed to understand the structure-activity relationships and binding affinities of carbazole derivatives with their biological targets. mdpi.comworldscientific.com For example, docking simulations have been used to assess the ability of carbazole derivatives to bind to human topoisomerases and actin. mdpi.com Density Functional Theory (DFT) calculations are also utilized to investigate the electronic properties and spectroscopic characteristics of these compounds. worldscientific.comresearchgate.net This integrated approach allows for a more rational and efficient design of molecules with desired properties, saving time and resources in the drug discovery and materials development process.
Sustainability and Scalability in Carbazole Research
As the applications of carbazole derivatives expand, there is a growing emphasis on the sustainability and scalability of their synthesis and use. nih.govrsc.org Researchers are actively seeking to develop greener synthetic routes that minimize the use of hazardous reagents and solvents and reduce waste generation. rsc.org
The development of one-pot synthesis methods and the use of recyclable catalysts are key strategies in this endeavor. nih.gov Furthermore, life cycle assessment (LCA) is being applied to evaluate the environmental impact of carbazole-based technologies, such as perovskite solar cells, from production to end-of-life. rsc.org The goal is to ensure that the development and commercialization of these advanced materials are environmentally responsible and economically viable in the long term. The scalability of synthetic processes is also a critical consideration, particularly for materials intended for large-scale applications like solar cells and electronic devices. rsc.orgosti.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,7-dimethyl-9H-carbazole, and how are intermediates characterized?
- Methodological Answer : The synthesis of this compound derivatives typically involves alkylation or methylation of carbazole precursors. For example, 6-methyl-9H-carbazole-1,7-diol can be methylated using dimethyl sulfate or iodomethane in the presence of a base (e.g., K₂CO₃) to yield the dimethyl ether derivative . Key intermediates are characterized via UV-Vis spectroscopy (e.g., λmax in methanol) and nuclear magnetic resonance (NMR) to confirm substitution patterns. Proton NMR (¹H NMR) is critical for distinguishing methyl groups at positions 1 and 7 due to distinct splitting patterns in aromatic regions .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer : A combination of UV-Vis, ¹H/¹³C NMR, and high-resolution mass spectrometry (HRMS) is recommended. UV-Vis identifies π→π* transitions in the carbazole core (e.g., peaks at 290–330 nm in methanol) . NMR resolves methyl group positions: ¹H NMR chemical shifts for aromatic protons near methyl substituents typically appear downfield (δ 7.0–8.5 ppm), while methyl groups resonate at δ 2.3–2.6 ppm . HRMS confirms molecular formulas (e.g., C15H15NO2 for the dimethyl ether derivative) .
Q. How should researchers handle solubility and stability challenges during experiments?
- Methodological Answer : this compound derivatives are often soluble in polar aprotic solvents (e.g., DMSO, DMF) but may require sonication or heating. Stability tests under varying pH and light conditions are essential. For example, UV-Vis absorbance changes under acidic/basic conditions can indicate degradation . Storage in inert atmospheres (N2 or Ar) at −20°C is advised to prevent oxidation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge transport. For instance, methyl groups at positions 1 and 7 increase electron density on the carbazole ring, lowering bandgap energies (~3.2 eV) . These results correlate with experimental cyclic voltammetry data showing quasi-reversible oxidation peaks at +1.1 V vs. Ag/AgCl .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data for carbazole derivatives?
- Methodological Answer : Discrepancies between XRD and NMR data (e.g., unexpected bond lengths or splitting patterns) require cross-validation. For example, if XRD shows a non-planar carbazole core due to steric effects from methyl groups, NMR coupling constants (J-values) should reflect restricted rotation . If inconsistencies persist, variable-temperature NMR or dynamic light scattering (DLS) can probe conformational flexibility or aggregation .
Q. How do structural modifications (e.g., halogenation) at positions 1 and 7 affect biological activity?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., Br, Cl) at positions 1 and 7 enhances electrophilicity, improving interactions with biological targets like androgen receptors. Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., 1,7-dibromo derivatives) and testing via in vitro assays (e.g., IC50 measurements against prostate cancer cell lines) . Molecular docking (AutoDock Vina) predicts binding affinities to receptor active sites, validated by fluorescence quenching experiments .
Q. What are the best practices for analyzing electrochemical behavior in carbazole-based polymers?
- Methodological Answer : Cyclic voltammetry (CV) in anhydrous acetonitrile with 0.1 M TBAPF6 as electrolyte identifies oxidation/reduction potentials. For this compound copolymers (e.g., with thiophene), CV shows dual oxidation peaks due to carbazole and comonomer units. Electrochemical impedance spectroscopy (EIS) models charge transfer resistance (Rct) using equivalent circuits (e.g., Randles cell) .
Q. How can researchers mitigate interference from impurities in synthetic pathways?
- Methodological Answer : Impurities (e.g., unreacted starting materials) are minimized via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., from ethanol/water). Purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. For persistent impurities, LC-MS identifies byproducts (e.g., over-methylated species), guiding optimization of reaction stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
